molecular formula C13H20ClN B6330451 (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride CAS No. 1240569-38-3

(3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6330451
CAS No.: 1240569-38-3
M. Wt: 225.76 g/mol
InChI Key: NVMUNFRUUPARLF-UHFFFAOYSA-N
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Description

Significance of Arylalkylamines and Allylamines as Core Chemical Scaffolds

Arylalkylamines are a class of organic compounds that feature an aryl group (such as a phenyl ring) attached to an alkylamine chain. wikipedia.orgiiab.me This structural motif is of paramount importance in medicinal chemistry as it is a key component in a vast array of pharmaceuticals and biologically active molecules. wikipedia.org The phenylalkylamine backbone, for instance, is found in various therapeutic agents, including stimulants, antidepressants, and decongestants. wikipedia.org The aryl portion of the molecule often plays a crucial role in binding to biological targets, such as receptors and enzymes, through various non-covalent interactions.

Allylamines are characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a nitrogen atom. wikipedia.org This functional group is significant in both synthetic and medicinal chemistry. From a synthetic standpoint, the double bond in the allyl group provides a site for a wide range of chemical transformations, allowing for the facile introduction of other functional groups. In medicinal chemistry, the allylamine (B125299) moiety is a key feature in several antifungal agents. taylorandfrancis.comdrfungus.orgnih.gov These drugs act by inhibiting the enzyme squalene (B77637) epoxidase, a critical component in the fungal ergosterol (B1671047) biosynthesis pathway, thereby disrupting the fungal cell membrane. drfungus.orgnih.gov

Overview of N-Substituted Secondary Amine Structures in Contemporary Organic Synthesis and Medicinal Chemistry

Secondary amines, which have two organic substituents attached to a nitrogen atom, are prevalent functional groups in a multitude of approved drugs, agrochemicals, and naturally occurring compounds. nih.gov The nature of the substituents on the nitrogen atom significantly influences the molecule's physicochemical properties, such as its basicity, lipophilicity, and ability to form hydrogen bonds. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic behavior.

In modern organic synthesis, the development of efficient methods for constructing N-substituted secondary amines is an active area of research. nih.gov These methods are crucial for creating libraries of diverse amine-containing compounds for high-throughput screening in drug discovery programs. acs.org In medicinal chemistry, the strategic modification of the N-substituents is a common tactic employed to optimize the potency, selectivity, and metabolic stability of lead compounds. nih.gov

Rationale for Academic Investigation into the (3-Phenylbutyl)(prop-2-en-1-yl)amine Hydrochloride Class of Compounds

While specific research on (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the well-established importance of its constituent parts. The combination of a phenylbutyl group with an allylamine creates a hybrid structure with the potential for unique biological activity.

The phenylbutyl moiety provides a lipophilic arylalkyl framework that could interact with various biological targets, while the allylamine portion introduces a reactive handle for further chemical modification and could also confer specific biological activities, such as antifungal properties. The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and potential pharmaceutical applications.

Academic investigation into this class of compounds would likely focus on several key areas:

Synthesis and Characterization: Developing efficient synthetic routes to (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride and related analogs and fully characterizing their chemical and physical properties.

Biological Screening: Evaluating the compound's activity against a range of biological targets, including enzymes and receptors, to identify potential therapeutic applications. Given the allylamine component, antifungal activity would be a logical starting point for investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how modifications to the phenylbutyl and allyl groups affect biological activity.

Compound Data

Properties

IUPAC Name

3-phenyl-N-prop-2-enylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-3-10-14-11-9-12(2)13-7-5-4-6-8-13;/h3-8,12,14H,1,9-11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMUNFRUUPARLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCC=C)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Research on Biological Interactions of 3 Phenylbutyl Prop 2 En 1 Yl Amine Hydrochloride Analogues

Exploration of Receptor Binding Dynamics and Target Modulation (In Vitro Studies)

The intricate relationship between the chemical structure of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride analogues and their interaction with various biological targets has been a subject of significant scientific inquiry. In vitro studies have been instrumental in elucidating the binding dynamics and modulatory effects of these compounds on key neurotransmitter receptors, providing a foundational understanding of their pharmacological profiles.

Investigation of Interactions with Neurotransmitter Receptors (e.g., Histamine (B1213489) H3 Receptor, 5-Hydroxytryptamine Receptors, Dopamine (B1211576) D3 Receptor)

Analogues of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, which incorporate both phenylalkylamine and allylamine (B125299) moieties, are of interest for their potential interactions with a range of neurotransmitter receptors. The histamine H3 receptor, a presynaptic autoreceptor, regulates the release of histamine and other neurotransmitters in the central nervous system. wikipedia.orgnih.gov Phenylalkylamine derivatives have been investigated for their affinity to histamine receptors, with structure-activity relationship studies indicating that modifications to the alkyl chain and the aromatic ring can significantly influence binding. nih.govbiorxiv.org

The 5-hydroxytryptamine (5-HT or serotonin) receptors, a diverse family of G protein-coupled receptors and ligand-gated ion channels, are implicated in a wide array of physiological and pathological processes. biomolther.org Phenethylamine (B48288) derivatives, structurally related to the phenylbutyl portion of the target compound, have been shown to possess affinity for various 5-HT receptor subtypes. biomolther.orgbiomolther.org Structure-activity relationship studies have revealed that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can modulate binding affinity and selectivity for different 5-HT receptors. biomolther.orgnih.govnih.gov For instance, N,N-diallyltryptamine analogues have been noted to have an influence on 5-HT receptor binding. biomolther.org

The dopamine D3 receptor, a member of the D2-like receptor family, is a key target in the treatment of various neurological and psychiatric disorders. nih.govfrontiersin.org Analogues of N-phenylpiperazine, which share some structural similarities with the target compound, have been shown to bind with high affinity and selectivity to the D3 receptor. nih.gov Furthermore, phenylalkylamine structures are recognized as important pharmacophores for dopamine receptor ligands. koreascience.kr

Analysis of Specific Ligand-Receptor Binding Affinities and Intrinsic Activities

Quantitative analysis of the binding affinities of analogues provides crucial insights into their potency and selectivity. For dopamine D3 receptors, certain N-phenylpiperazine analogues exhibit nanomolar binding affinities. For example, one analogue demonstrated a Ki value of approximately 0.2 nM for the human D3 receptor with over 150-fold selectivity against the D2 receptor. nih.gov Another compound, (E)-2-(4-Methoxyphenyl)-3-fluoroallylamine, has been shown to be a selective MAO-B inhibitor, but its receptor binding profile is also of interest in broader pharmacological screening. nih.gov The intrinsic activity of these ligands, determining whether they act as agonists, antagonists, or inverse agonists, is a critical aspect of their pharmacological characterization.

Analogue ClassReceptor TargetBinding Affinity (Ki)Reference
N-Phenylpiperazine AnalogueDopamine D3~0.2 nM nih.gov
Phenethylamine Derivative (2C-P HCl)5-HT2AData Not Quantified biomolther.org
Biphenylalkoxyamine DerivativeHistamine H333.9 nM

Enzyme Inhibition Research and Biochemical Pathway Modulation

The interaction of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride analogues extends beyond receptor binding to the modulation of key enzymatic pathways. Research in this area has focused on their potential to inhibit enzymes involved in neurotransmitter metabolism and cellular signaling.

Studies on Semicarbazide-Sensitive Amine Oxidase (SSAO) Substrate/Inhibitor Properties

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary-amine oxidase, is an enzyme involved in the metabolism of primary amines. nih.gov Structurally related compounds to the allylamine portion of the target molecule, such as 2-phenyl-3-haloallylamines, have been investigated as SSAO inhibitors. These studies have revealed that certain derivatives are potent inhibitors of SSAO. For instance, (E)-2-phenyl-3-chloroallylamine is a highly selective inhibitor of SSAO compared to MAO-A or B activities. Kinetic studies have shown that some of these compounds act as irreversible inhibitors, with initial competitive, reversible interactions. For example, MDL 72145 and MDL 72274 showed Ki values of approximately 0.4-0.6 μM. Another related compound, 2-phenylallylamine (MDL 72200), was found to be a reversible inhibitor and a substrate for SSAO with a Km of 1.4 μM. researchgate.net

CompoundInhibition TypeKi (μM)Km (μM)Reference
MDL 72145Irreversible (initially competitive)~0.4-0.6N/A researchgate.net
MDL 72274 ((E)-2-phenyl-3-chloroallylamine)Irreversible (initially competitive)~0.4-0.6N/A researchgate.net
MDL 72200 (2-phenylallylamine)Reversible~0.71.4 researchgate.net

Evaluation of Lysosomal Phospholipase A2 (LPLA2) Inhibition

Lysosomal phospholipase A2 (LPLA2) is an enzyme involved in the degradation of phospholipids (B1166683) within lysosomes. The inhibition of this enzyme has been linked to drug-induced phospholipidosis. nih.gov Compounds classified as cationic amphiphilic drugs (CADs) are known to accumulate in lysosomes and can inhibit LPLA2. researchgate.netnih.gov Given the chemical structure of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, it can be classified as a cationic amphiphilic molecule. A study on a library of drugs found that many cationic amphiphilic compounds inhibit LPLA2 activity, with some demonstrating IC50 values in the micromolar range. For example, amiodarone, a well-known CAD, is an inhibitor of LPLA2. nih.govnih.gov The inhibitory mechanism is thought to involve the electrostatic attraction of the cationic drug to the negatively charged lipids in the lysosomal membrane, which interferes with the binding of LPLA2 to its substrate. nih.gov

Structure Activity Relationship Sar Studies on N Substituted Phenylbutyl and Allyl Amine Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of N-substituted phenylbutyl and allyl amine scaffolds is intricately linked to the nature and position of various substituents. These modifications can significantly alter the compound's affinity and selectivity for its biological targets.

Influence of Aromatic and Aliphatic Substitutions on Amine Functionality

The substitution patterns on both the aromatic ring and the aliphatic chain, as well as the nature of the substituent on the amine nitrogen, are critical determinants of biological activity.

Aromatic Substitution: In related phenethylamine (B48288) structures, the addition of small alkyl or halogen groups to the para position of the phenyl ring has been shown to positively impact binding affinity at certain receptors, such as the 5-HT2A receptor. This suggests that similar substitutions on the phenyl ring of (3-Phenylbutyl)(prop-2-en-1-yl)amine could enhance its biological effects. Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance at the receptor binding site.

Substitution SiteSubstituent TypePotential Effect on ActivityRationale
Phenyl Ring (para-position)Small alkyl or halogenIncreaseEnhanced binding affinity observed in analogous phenethylamines.
Phenyl RingBulky groupsDecreasePotential for steric hindrance at the receptor site.
Amine NitrogenAllyl groupVariableCan decrease affinity (e.g., some tryptamines) or be well-tolerated (e.g., some benzazepines), depending on the target. mdpi.com

Impact of Chain Length and Branching on Molecular Interactions

The length and branching of the aliphatic chain connecting the phenyl ring to the amine group are crucial for optimal interaction with target receptors.

Chain Length: The target compound possesses a butyl chain, which is longer than the ethyl chain found in many classic phenethylamine-based compounds. This increased length can alter the molecule's flexibility and its ability to adopt the optimal conformation for receptor binding. For dopamine (B1211576) reuptake inhibitors based on β-phenethylamine, longer alkyl groups at certain positions have been associated with stronger inhibitory activities. nih.govbiomolther.orgbiomolther.org This suggests that the butyl chain in (3-Phenylbutyl)(prop-2-en-1-yl)amine may contribute favorably to its interaction with certain transporters or receptors.

Branching: The methyl group at the 3-position of the butyl chain introduces a chiral center and provides steric bulk. This branching can influence the molecule's orientation within the binding pocket of a receptor. Depending on the specific topology of the binding site, this methyl group could either enhance binding through favorable hydrophobic interactions or diminish it due to steric clash.

Stereochemical Considerations in Modulating Activity

The presence of a chiral center in (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride means that it can exist as different stereoisomers, which may possess distinct pharmacological properties.

Significance of Enantiomeric Purity in Defining Pharmacological Effects

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

For (3-Phenylbutyl)(prop-2-en-1-yl)amine, the (R)- and (S)-enantiomers arising from the chiral center at the 3-position of the butyl chain could have different affinities for and efficacies at their biological targets. Therefore, the evaluation of the individual enantiomers is crucial to fully understand the compound's pharmacological profile and to identify the more potent and selective stereoisomer. Docking simulations of related compounds have shown that different stereoisomers can adopt distinct binding poses within a receptor, leading to variations in activity. nih.govbiomolther.org

StereoisomerPotential Pharmacological Profile
(R)-enantiomerMay exhibit higher affinity/efficacy at a specific target.
(S)-enantiomerMay have lower affinity, be inactive, or interact with different targets.
Racemic MixtureThe observed activity will be a composite of the effects of both enantiomers.

Analogues with Altered Ring Systems or Heteroatom Substitutions

Exploring analogues of (3-Phenylbutyl)(prop-2-en-1-yl)amine with modifications to the phenyl ring or the introduction of heteroatoms can lead to compounds with improved properties.

Altered Ring Systems: Replacing the phenyl ring with other aromatic systems (e.g., naphthyl, thiophenyl) or non-aromatic rings (e.g., cyclohexyl) can significantly impact the compound's electronic and steric properties, thereby influencing its receptor interactions. For instance, in a series of β-phenethylamine derivatives, replacing a phenyl group with a thiophenyl group enhanced dopamine reuptake inhibitory activity. nih.govbiomolther.orgbiomolther.org Similarly, replacing a phenyl ring with a cyclohexyl group in some N-n-propyl-3-phenylpiperidines led to higher binding affinities for the D4 dopamine receptor.

Heteroatom Substitutions: The introduction of heteroatoms (e.g., oxygen, nitrogen, sulfur) into the aromatic ring or the aliphatic chain can alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For example, the incorporation of nitrogen into the ring system to form heterocyclic analogues (e.g., pyridyl) can introduce new interaction points with the biological target and modulate the compound's pharmacokinetic properties.

Advanced Analytical Characterization in Amine Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, chemists can map out the atomic connectivity and functional group composition of a compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. uobasrah.edu.iq For (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

In ¹H NMR spectroscopy, protons in different chemical environments absorb at distinct frequencies, providing information on the electronic environment and neighboring atoms. openstax.org The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a downfield chemical shift. openstax.org The spectrum would show characteristic signals for the aromatic protons of the phenyl group, the vinylic protons of the prop-2-en-1-yl (allyl) group, and the aliphatic protons of the 3-phenylbutyl chain. The hydrochloride form means the amine proton (N-H) signal may be broad and its chemical shift can be concentration-dependent. openstax.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. thieme-connect.de The spectrum for this compound would display signals corresponding to the aromatic carbons, the unsaturated carbons of the allyl group, and the aliphatic carbons of the butyl chain. The carbon atoms bonded to the nitrogen atom are typically shifted downfield.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, helping to trace the connectivity through the butyl and allyl chains. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the connection between the phenylbutyl and allyl fragments to the central nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3-Phenylbutyl)(prop-2-en-1-yl)amine Hydrochloride Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm)
Phenyl (Ar-H)7.1 - 7.4126 - 145
Allyl (=CH₂)5.2 - 5.4~118
Allyl (=CH-)5.8 - 6.0~135
Allyl (-CH₂-N)3.2 - 3.5~50
Phenylbutyl (-CH(Ph)-)2.7 - 3.0~40
Phenylbutyl (-CH₂-CH(Ph)-)1.7 - 2.0~35
Phenylbutyl (-CH-N)3.0 - 3.3~55
Phenylbutyl (-CH₃)1.2 - 1.4~22
Amine (N-H₂⁺)9.0 - 10.0 (broad)N/A

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula.

For (3-Phenylbutyl)(prop-2-en-1-yl)amine, the molecular ion peak [M]⁺• would be observed. In aliphatic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. miamioh.edu

For this specific compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the nitrogen and the phenylbutyl group, leading to the loss of a phenylbutyl radical and formation of an allyliminium ion.

Cleavage of the bond between the nitrogen and the allyl group, resulting in the loss of an allyl radical and formation of a phenylbutyliminium ion.

Other significant fragmentation pathways include benzylic cleavage within the phenylbutyl chain, which would produce a stable tropylium (B1234903) ion (m/z 91), and the loss of neutral molecules. libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of the Free Base, (3-Phenylbutyl)(prop-2-en-1-yl)amine

m/z Predicted Fragment Ion Fragmentation Pathway
189[C₁₃H₁₉N]⁺•Molecular Ion (M⁺•)
148[C₁₀H₁₄N]⁺α-cleavage (Loss of C₃H₅•)
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
82[C₅H₈N]⁺α-cleavage (Loss of C₈H₉•)
41[C₃H₅]⁺Allyl cation

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific, characteristic frequencies.

As a secondary amine hydrochloride, the compound's FTIR spectrum would exhibit a prominent, broad absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H₂⁺ stretching vibration in amine salts. researchgate.net The spectrum would also show characteristic peaks for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. The allyl group would be identified by its C=C stretching vibration around 1640 cm⁻¹ and vinylic =C-H stretching above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl chain would appear in the 2850-2960 cm⁻¹ region. orgchemboulder.comrockymountainlabs.com The N-H₂⁺ bending (deformation) vibration is also a key indicator, typically appearing in the 1560-1620 cm⁻¹ range. researchgate.net

Table 3: Characteristic Vibrational Frequencies for (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Secondary Amine Salt (R₂NH₂⁺)N-H₂⁺ Stretch2400 - 3000 (broad)
Secondary Amine Salt (R₂NH₂⁺)N-H₂⁺ Bend1560 - 1620
Aromatic RingC-H Stretch3010 - 3100
Aromatic RingC=C Stretch1450 - 1600
Alkene (Allyl)=C-H Stretch3020 - 3080
Alkene (Allyl)C=C Stretch~1640
Alkyl ChainC-H Stretch2850 - 2960

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is essential for separating the components of a mixture, allowing for both the assessment of purity and the isolation of specific isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. unife.it For purity assessment of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, a reversed-phase HPLC method using a C18 stationary phase is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, leveraging the chromophore of the phenyl group.

The compound possesses a chiral center at the C1 position of the butyl chain. Consequently, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. mdpi.comphenomenex.com This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective for the resolution of chiral amines. yakhak.orgjiangnan.edu.cn The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving baseline separation of the two enantiomers. yakhak.org

Table 4: Typical HPLC Conditions for Analysis

Parameter Purity Analysis (Reversed-Phase) Chiral Separation
Stationary Phase C18 (Octadecyl silane)Polysaccharide-based CSP (e.g., Chiralpak®)
Mobile Phase Acetonitrile/Water with buffer (e.g., 0.1% TFA)Hexane/Isopropanol with amine modifier (e.g., DEA)
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min
Detection UV at ~254 nmUV at ~254 nm
Temperature Ambient to 40 °C20 - 30 °C

Gas Chromatography (GC) for Volatile Amine Analysis and Mixture Resolution

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. rsc.org The direct analysis of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride by GC is challenging due to its salt form, which makes it non-volatile and prone to thermal degradation.

To perform GC analysis, the compound is typically converted to its more volatile free base form by neutralization with a base, followed by extraction into an organic solvent. Alternatively, derivatization can be employed to increase volatility and improve chromatographic performance. Common derivatization reagents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

The separation is carried out on a capillary column, often with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). A Flame Ionization Detector (FID) provides good sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities based on their mass spectra.

Table 5: Typical GC/GC-MS Conditions for Analysis of the Derivatized Free Base

Parameter Typical Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C at 10-20 °C/min
Detector FID or Mass Spectrometer (MS)
MS Ionization Electron Ionization (EI) at 70 eV

Advanced Techniques for Complex Amine Mixture Analysis and Trace Detection

The analysis of complex amine mixtures, particularly in the context of novel psychoactive substances (NPS), presents significant analytical challenges. These challenges include the separation of structurally similar isomers, detection of trace amounts in complex matrices, and unambiguous identification. oup.comnih.govdntb.gov.ua For a compound such as (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, which shares structural motifs with other phenethylamine (B48288) derivatives, advanced analytical techniques are indispensable for its characterization and quantification.

The primary difficulties in amine analysis by methods like gas chromatography (GC) stem from their polarity and basicity, which can lead to poor peak shape and adsorption to the analytical column. labrulez.comlabrulez.com Furthermore, the structural diversity and rapid emergence of new amine-based NPS necessitate highly sensitive and selective analytical methodologies. cfsre.orgchromatographyonline.com

Advanced hyphenated techniques, which couple powerful separation methods with highly sensitive detection, are at the forefront of amine research. These methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provide the necessary selectivity and sensitivity for complex sample analysis. oup.comgdut.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable amines. For compounds like (3-Phenylbutyl)(prop-2-en-1-yl)amine, derivatization is often employed to improve chromatographic behavior and enhance sensitivity. researchgate.net Acylation or silylation can reduce the polarity of the amine, leading to more symmetrical peak shapes and improved resolution. researchgate.net

In the context of complex mixtures, temperature programming in the GC oven allows for the separation of amines with a range of boiling points. gdut.edu.cn The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analyte, aiding in the identification of unknown compounds and the differentiation of isomers. The use of amine-specific CI reagent gases, such as methylamine (B109427) or dimethylamine, can reduce fragmentation and provide clearer molecular weight information. littlemsandsailing.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, have become the techniques of choice for the analysis of a wide array of NPS, including amines that are not amenable to GC due to low volatility or thermal instability. chromatographyonline.comresearchgate.net Reversed-phase liquid chromatography is a common separation technique, and the choice of mobile phase pH is critical for the analysis of basic compounds like amines. waters.com Operating at a higher pH can neutralize the amine, leading to better retention and peak shape on C18 columns. waters.com

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and distinguishing between isobaric species. oup.comcfsre.org This is particularly valuable in the analysis of complex mixtures where multiple compounds may have the same nominal mass.

For trace detection, LC-MS/MS operating in multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity. researchgate.netnih.gov This technique is capable of detecting and quantifying analytes at very low concentrations, even in the presence of a complex sample matrix. nih.gov

Advanced Derivatization and Ionization Techniques

To further enhance the capabilities of MS-based methods for amine analysis, various derivatization strategies and novel ionization techniques are being explored. Derivatization with chiral reagents can be used to separate enantiomers of chiral amines, which is important as different enantiomers can have different physiological effects. researchgate.net Isotopic labeling through derivatization can also be employed for accurate quantification in complex samples. researchgate.net

The following table summarizes key aspects of advanced analytical techniques applicable to the analysis of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride in complex mixtures and for trace detection.

TechniquePrincipleApplication for (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochlorideAdvantages
GC-MS Separation of volatile compounds followed by mass-based detection.Analysis after derivatization to improve volatility and peak shape. researchgate.netHigh chromatographic resolution, detailed structural information from fragmentation. gdut.edu.cn
LC-MS/MS Liquid phase separation coupled with tandem mass spectrometry.Highly sensitive and selective quantification in complex matrices like biological fluids. mdpi.comExcellent for non-volatile compounds, high sensitivity in MRM mode. nih.gov
LC-HRMS Liquid phase separation coupled with high-resolution mass spectrometry.Accurate mass measurement for unambiguous identification and differentiation from isomers. oup.comcfsre.orgHigh mass accuracy allows for elemental composition determination. cfsre.org
AI-MS Direct ionization of samples in an open environment.Rapid screening for trace residues on various surfaces without sample preparation. nih.govHigh-throughput, minimal sample preparation. nih.gov

Derivatives and Analogues of 3 Phenylbutyl Prop 2 En 1 Yl Amine Hydrochloride As Academic Research Probes

Design and Synthesis of N-Substituted Phenylbutylamine Derivatives for Targeted Receptor/Enzyme Studies

The phenylbutylamine structure is a crucial component in many compounds designed to interact with neuronal receptors and transporters. The design of N-substituted derivatives focuses on understanding and optimizing these interactions to create potent and selective research tools. The structure-activity relationship (SAR) of these derivatives is key to identifying which molecular features govern their biological activity.

The synthesis of these derivatives often involves standard organic chemistry techniques. A common method is reductive amination, where a phenethylamine (B48288) or phenylbutylamine hydrochloride is reacted with an appropriate aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield the desired N-substituted secondary amine. nih.gov

Research into β-phenethylamine (β-PEA) derivatives, which are structurally related to phenylbutylamines, reveals critical features for inhibiting dopamine (B1211576) (DA) reuptake. koreascience.kr Studies show that modifications to the aromatic ring and the alkylamine portion significantly impact inhibitory activity. koreascience.krbiomolther.org For instance, compounds with longer alkyl groups and smaller ring sizes at the alkylamine position tend to exhibit stronger inhibitory effects on dopamine reuptake. biomolther.org Similarly, N-benzyl substitution on phenethylamines has been shown to dramatically improve binding affinity and functional activity at 5-HT2A serotonin (B10506) receptors. nih.gov The specific substitutions on the benzyl (B1604629) group can fine-tune both potency and selectivity, with N-(2-hydroxybenzyl) derivatives showing particularly high potency. nih.gov These findings highlight how systematic N-substitution on a phenylalkylamine core can generate highly selective ligands for specific receptor subtypes, which are invaluable for neuropharmacological research.

Table 1: Structure-Activity Relationship (SAR) of N-Substituted Phenethylamine Analogs for Receptor Binding
science Core Structureedit N-Substituenttrack_changes Target Receptor/Enzymesummarize Key SAR Findingbookmark Reference
β-PhenethylamineAlkyl groupsDopamine Transporter (DAT)Longer alkyl groups at the amine position increase inhibitory activity against dopamine reuptake. biomolther.org biomolther.org
2,5-DimethoxyphenethylamineN-BenzylSerotonin 5-HT2A ReceptorN-benzyl substitution dramatically improves binding affinity and functional activity. nih.gov nih.gov
PhenethylamineN-(2-Hydroxybenzyl)Serotonin 5-HT2A ReceptorThis substitution confers high functional potency, with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.gov nih.gov
β-PhenethylamineSubstituted PhenylDopamine Transporter (DAT)A substituted phenyl group at the Ar position generally reduces dopamine reuptake inhibitory activity compared to an unsubstituted phenyl group. biomolther.org biomolther.org

Exploration of Allylamine (B125299) Scaffold Modifications for Diverse Biological Inquiry (e.g., Antifungal Research)

The allylamine group, represented by the prop-2-en-1-yl moiety in the parent compound, is a pharmacologically significant scaffold, most notably in the development of antifungal agents. nih.govcreative-biolabs.com Allylamine-based drugs function by inhibiting squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. creative-biolabs.comnih.gov This inhibition leads to a buildup of toxic squalene and a depletion of ergosterol, which is essential for maintaining the integrity of the fungal cell membrane, ultimately resulting in fungal cell death. nih.govcreative-biolabs.com This mechanism is highly selective for the fungal enzyme, minimizing effects on mammalian cholesterol synthesis. nih.gov

The first compound in this class was Naftifine, discovered in 1974. nih.gov Subsequent research led to the development of Terbinafine, an analog with both topical and oral activity and exceptional potency against a wide range of fungi, including dermatophytes and molds. nih.gov The success of these compounds has spurred further investigation into modifying the allylamine scaffold to create new derivatives with improved potency, a broader spectrum of activity, and better pharmacokinetic properties. creative-biolabs.com For example, research has explored the synthesis of homoallylamines and related compounds that inhibit the synthesis of other fungal cell wall polymers, such as (1,3)-beta-D-glucan and chitin. nih.gov The versatility of the allylamine scaffold makes it a valuable starting point for generating chemical probes to investigate fungal biology and develop new antifungal therapies.

Table 2: Antifungal Activity of Key Allylamine Derivatives
biotech Compoundmedication Target Organismsinsights In Vitro Activity (MIC Range)bookmark Reference
TerbinafineDermatophytes0.001 to 0.01 µg/mL asm.org
TerbinafineAspergilli0.05 to 1.56 µg/mL asm.org
TerbinafineSporothrix schenckii0.1 to 0.4 µg/mL asm.org
TerbinafineYeasts (e.g., Candida)0.1 to >100 µg/mL (species dependent) asm.org
NaftifineDermatophytes, Candida, Aspergillus spp.Broad-spectrum activity reported. researchgate.net researchgate.net

Utility of Related Amine Hydrochlorides as Synthetic Intermediates in the Construction of Complex Organic Molecules

Amine hydrochlorides are valuable synthetic intermediates in organic chemistry. sci-hub.se As salts, they are typically stable, crystalline solids that are easier to handle, purify, and store compared to their volatile and often corrosive free-base counterparts. This stability and ease of handling make them excellent starting materials for a variety of chemical transformations.

A primary use of amine hydrochlorides is in amination reactions, where they serve as the source of the amine group. rsc.org They are frequently used in the synthesis of amides. For instance, a practical, high-yielding protocol involves the direct conversion of primary and secondary amine hydrochlorides to their corresponding acetamides by reacting them with trimethyl orthoacetate. sci-hub.seresearchgate.net This reaction proceeds through an O-methylimidate intermediate, which undergoes in situ demethylation by the chloride ion. researchgate.net This method avoids the need to first convert the salt to the free base, streamlining the synthetic process. sci-hub.se Furthermore, amine hydrochlorides have been employed as bifunctional reagents in reactions like the copper-catalyzed aminochlorination of maleimides, where both the amine and the chloride participate in the reaction. rsc.org Their utility extends to metal-free C-N coupling protocols and as precursors in multi-step syntheses, demonstrating their versatility as foundational building blocks for constructing more complex and biologically relevant molecules. acs.org

Table 3: Applications of Amine Hydrochlorides as Synthetic Intermediates
construction Reaction Typebiotech Reagentshub Productdescription Key Featurebookmark Reference
Acetamide SynthesisAmine Hydrochloride, Trimethyl orthoacetate (TMOA)AcetamideDirect conversion of the salt to the amide without needing to isolate the free base; high-yielding protocol. sci-hub.seresearchgate.net sci-hub.seresearchgate.net
AminochlorinationAmine Hydrochloride, Maleimide, Copper catalystAminochlorinated SuccinimideThe amine hydrochloride acts as a bifunctional reagent, providing both the amino group and the chlorine atom. rsc.org rsc.org
C–N CouplingAmine Hydrochloride, Heteroaryl HalideHeteroaryl AmineA metal-free, solvent-free protocol for forming carbon-nitrogen bonds. acs.org acs.org
Reductive AminationPhenethylamine Hydrochloride, Aldehyde, NaBH4Secondary AmineStable starting material for the synthesis of N-substituted derivatives. nih.gov nih.gov

Future Research Directions and Challenges in 3 Phenylbutyl Prop 2 En 1 Yl Amine Hydrochloride Research

Emerging Synthetic Strategies for Highly Functionalized N-Substituted Amines

The synthesis of highly functionalized N-substituted amines, such as (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, is a cornerstone of modern medicinal chemistry. Future research will likely focus on the development of more efficient, versatile, and sustainable synthetic methodologies. One promising area is the use of biocatalysis, which employs enzymes like transaminases to create chiral amines with high stereoselectivity, offering a greener alternative to traditional metal-catalyzed routes. mdpi.com

Another emerging strategy involves photoredox catalysis, which utilizes visible light to enable novel bond formations under mild conditions. This approach could facilitate the construction of complex amine scaffolds that are difficult to access through conventional means. nih.gov Furthermore, the development of novel protecting groups and activation methods continues to be a priority. For instance, the use of nitrobenzenesulfonamides (Ns-amides) has shown promise as both a protecting and activating group, allowing for alkylation and deprotection under mild conditions, which is highly advantageous for complex syntheses. researchgate.net

Challenges in this area include achieving high yields and stereoselectivity for complex molecules, minimizing the use of hazardous reagents and solvents, and developing scalable synthetic routes suitable for potential future production. The application of these advanced synthetic methods to (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride and its analogues will be crucial for building a diverse chemical library for pharmacological screening.

Integration of Advanced Pharmacological Profiling Technologies for Novel Target Identification and Validation (In Vitro)

Identifying the biological targets of novel compounds is a critical step in drug discovery. For (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, future research will necessitate the integration of advanced in vitro pharmacological profiling technologies. High-throughput screening (HTS) remains a fundamental tool, allowing for the rapid assessment of a compound's activity against a wide array of biological targets. rti.org

Beyond traditional HTS, emerging technologies such as phenotypic screening and CRISPR-based genetic screens are becoming increasingly important. nuvisan.com Phenotypic screening can identify compounds that produce a desired effect in a cellular model without prior knowledge of the specific target, while CRISPR technology can help to elucidate the mechanism of action by systematically knocking out genes to identify those essential for the compound's activity. nuvisan.com

Furthermore, advanced analytical techniques like the Echo® MS system are accelerating in vitro drug screening workflows. technologynetworks.com The primary challenge lies in the deconvolution of screening data to pinpoint the specific molecular targets and pathways modulated by the compound. This requires sophisticated bioinformatics tools and robust validation strategies to confirm target engagement and functional effects in disease-relevant models. nuvisan.com Early and comprehensive in vitro pharmacological profiling is essential to identify potential therapeutic applications and to flag undesirable off-target activities that could lead to safety concerns. researchgate.netnih.gov

Synergistic Application of Computational and Experimental Approaches for Rational Compound Design

The integration of computational and experimental methods has revolutionized rational drug design. jddhs.com For a novel compound like (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, a synergistic approach will be vital for optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties. Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications might affect a compound's interaction with a biological target. nih.gov

These in silico predictions can then guide the synthesis of a focused library of analogues, which are subsequently evaluated through experimental assays. This iterative cycle of computational design, chemical synthesis, and biological testing can significantly accelerate the optimization process. mdpi.com Machine learning and artificial intelligence are also playing an increasingly important role, with the ability to analyze large datasets and identify complex structure-activity relationships that may not be apparent through traditional methods. researchgate.net

The main challenge in this domain is the accuracy of the predictive models, which are dependent on the quality of the input data and the complexity of the biological systems being studied. nih.gov Ensuring a close feedback loop between computational and experimental scientists is crucial for the successful application of these synergistic approaches to the rational design of derivatives of (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride.

Development of Robust Analytical Standards and Methodologies for Emerging Amine Compounds in Research Contexts

As new amine compounds like (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride are synthesized and investigated, the development of robust analytical standards and methodologies is paramount to ensure the quality, purity, and consistency of research findings. This includes the establishment of reference standards and the development of validated analytical methods for identification, quantification, and impurity profiling.

Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are fundamental for the characterization of these compounds. acs.org The development of these methods should adhere to guidelines such as those from the International Council for Harmonisation (ICH), which emphasize a science and risk-based approach to analytical procedure development and validation. europa.eueuropa.eu

Q & A

Q. What are the optimal synthetic routes for (3-Phenylbutyl)(prop-2-en-1-yl)amine hydrochloride, and how can purity be validated?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 3-phenylbutylamine with propargyl chloride under basic conditions, followed by hydrochloric acid neutralization. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) is critical to remove byproducts. Purity validation requires a combination of NMR (¹H/¹³C) and LC-MS to confirm molecular integrity and absence of unreacted precursors .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

  • ¹H/¹³C NMR : Resolves the allylic (prop-2-en-1-yl) and aromatic protons, with chemical shifts around δ 5.2–5.8 ppm (alkene protons) and δ 7.2–7.5 ppm (phenyl group) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state, especially the chloride counterion interactions with the ammonium group .
  • FT-IR : Confirms N–H stretching (~2500–3000 cm⁻¹) and C=C stretching (~1640 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

The protonated amine enhances water solubility, making it suitable for biological assays. Stability tests (e.g., pH 7.4 PBS at 25°C over 24 hours) should be monitored via HPLC to detect hydrolysis or oxidation. The allyl group may introduce sensitivity to light, requiring storage in amber vials under inert gas .

Advanced Research Questions

Q. How can SHELXL be applied to resolve crystallographic ambiguities in this compound’s structure?

SHELXL refines disordered allyl or phenyl groups using restraints (e.g., DFIX for bond lengths) and constraints (e.g., rigid-body refinement). For twinned crystals, the HKLF5 format in SHELXL allows dual-domain refinement. Example: A recent study resolved rotational disorder in the phenyl ring using anisotropic displacement parameters .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Mitigation includes:

  • Batch-to-batch consistency : Validate via COA (Certificate of Analysis) requests for HPLC purity (>98%) and elemental analysis .
  • Dose-response calibration : Use standardized cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (e.g., DMSO ≤0.1%) .

Q. How do steric and electronic properties of the allyl and phenyl groups affect structure-activity relationships (SAR)?

Computational modeling (DFT or MD simulations) predicts steric hindrance from the phenylbutyl chain, which may limit binding to flat hydrophobic pockets. The allyl group’s electron-rich π-system could engage in charge-transfer interactions, validated via competitive binding assays with truncated analogs .

Q. What are the challenges in experimental phasing for derivatives of this compound?

Heavy-atom derivatization (e.g., selenomethionine or iodide soaking) is often required for SAD/MAD phasing. SHELXC/D/E pipelines automate initial phase determination, but low-resolution data (<1.5 Å) may necessitate iterative model building in Coot .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters Using SHELXL

ParameterValueReference
Space groupP2₁/c
R-factor (final)<0.05
Displacement parametersAnisotropic for non-H atoms

Q. Table 2: Analytical Benchmarks for Purity Validation

TechniqueTarget SpecificationReference
LC-MS[M+H]⁺ = Calculated ±0.5 Da
¹H NMRIntegration ratio 1:1 (NH₃⁺:Cl⁻)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.